![molecular formula C20H30Cr-6 B1589539 Chromocene, decamethyl- CAS No. 74507-61-2](/img/structure/B1589539.png)
Chromocene, decamethyl-
Overview
Description
Decamethylchromocene, also known as Bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula [Cr(C5(CH3)5)2]. It has a molecular weight of 322.4483 .
Synthesis Analysis
Decamethylchromocene can be prepared from lithium pentamethylcyclopentadienide and chromium(II) chloride . The synthesis of chromocene is typically conducted in tetrahydrofuran .
Molecular Structure Analysis
The structure of chromocene has been verified by X-ray crystallography. Each molecule contains an atom of chromium bound between two planar systems of five carbon atoms known as cyclopentadienyl (Cp) rings in a sandwich arrangement . The average Cr–C bond length is 215.1 pm .
Chemical Reactions Analysis
The main reactivity associated with chromocene follows from it being highly reducing and the lability of the Cp ligands . The complex exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .
Physical And Chemical Properties Analysis
Decamethylchromocene is insoluble in water . It has a molecular weight of 322.4483 . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Material Science: Advanced Coordination Complexes
Decamethylchromocene has been utilized to create advanced coordination complexes with unique properties. For instance, its reaction with thioindigo (TI) yields a complex where TI adopts a cis-conformation, allowing the coordination of both carbonyl groups to chromium . This complex exhibits strong antiferromagnetic coupling, which could be significant in developing new magnetic materials.
Organic Electronics: Charge Transfer Complexes
The interaction of decamethylchromocene with indigo leads to the formation of a coordination complex where indigo is in an unusual cis-conformation . This complex shows intense low-energy NIR bands attributed to metal-to-ligand charge transfer, which could be exploited in organic electronics for developing components like organic field-effect transistors.
Chemical Vapor Deposition: Precursors for Thin Films
Decamethylchromocene serves as a precursor in chemical vapor deposition processes to create thin films . These films are crucial in various applications, including protective coatings, semiconductor devices, and photovoltaic cells.
Safety and Hazards
Mechanism of Action
Target of Action
Chromocene, decamethyl- is an organochromium compound It’s known that the compound interacts with various biological targets due to its highly reducing nature .
Mode of Action
The mode of action of Chromocene, decamethyl- is primarily based on its highly reducing nature and the lability of its cyclopentadienyl (Cp) ligands . The compound exhibits diverse reactions, usually involving displacement of one cyclopentadienyl ring .
Pharmacokinetics
Like structurally related metallocenes, chromocene, decamethyl- readily sublimes in a vacuum and is soluble in non-polar organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
The action of Chromocene, decamethyl- can be influenced by various environmental factors. For instance, its solubility in non-polar organic solvents suggests that it may be more active in hydrophobic environments . Furthermore, its ability to sublime in a vacuum suggests that it may be sensitive to pressure and temperature changes .
properties
IUPAC Name |
chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q-5;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVRGNODUQKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cr-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74507-61-2 | |
Record name | Chromocene, decamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074507612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.